Clindamycin palmitate
Description
Contextualizing Prodrug Design in Antimicrobial Development
The development of prodrugs is a key strategy in pharmaceutical sciences to overcome undesirable properties of parent drug molecules. A prodrug is a pharmacologically inert compound that is converted into an active drug through metabolic processes in the body. nih.govmdpi.com This approach is particularly valuable in antimicrobial development to address challenges such as poor solubility, chemical instability, patient discomfort, and bacterial resistance. mdpi.comnih.govdrugbank.com
Key objectives of antimicrobial prodrug design include:
Enhancing organoleptic properties: Improving the taste and smell of a drug to increase patient compliance. drugbank.com
Improving solubility: Modifying a drug to enhance its solubility for specific administration routes. For instance, the clindamycin (B1669177) phosphate (B84403) ester is highly water-soluble and does not cause pain upon injection, unlike the parent drug. researchgate.net
Increasing bioavailability: Altering a drug's structure to improve its absorption. Esterified cephalosporins, for example, show increased lipid solubility and enhanced absorption. nih.gov
Overcoming resistance: Designing prodrugs that are activated by enzymes specific to resistant bacteria, thereby targeting these pathogens selectively. mdpi.comresearchgate.net
Targeted delivery: Conjugating antibiotics to molecules like siderophores (e.g., enterobactin) that are specifically taken up by bacteria, allowing for targeted drug delivery. mdpi.com
The prodrug strategy allows for the revival of drug candidates that might otherwise be discarded due to poor pharmacokinetic profiles or toxicity, making it a vital tool in the fight against antimicrobial resistance. mdpi.comresearchgate.net
Rationale for Palmitate Esterification in Clindamycin Prodrug Systems
The primary rationale for the esterification of clindamycin with palmitic acid is to improve its organoleptic properties, specifically to mask the intensely bitter taste of clindamycin hydrochloride. This makes the oral suspension formulation more palatable, particularly for pediatric use. google.comasm.org
Clindamycin palmitate itself is inactive in vitro. medchemexpress.comgoogle.com Upon oral administration, it is rapidly hydrolyzed in the gastrointestinal tract by intestinal esterases, releasing the active clindamycin. hres.canih.govnih.gov This rapid hydrolysis ensures that peak serum levels of active clindamycin are reached at the same time as if clindamycin hydrochloride were administered directly. nih.govnih.gov In vitro studies using human liver and intestinal microsomes have shown that clindamycin is primarily metabolized by the enzyme CYP3A4, with some contribution from CYP3A5. hres.cadrugbank.comdrugs.com
The choice of palmitic acid, a 16-carbon saturated fatty acid, provides the necessary hydrophobicity to the clindamycin molecule, which contributes to the taste-masking effect. While the primary goal is improving palatability, this modification also results in an amphiphilic molecule with pH-dependent solubility, a critical factor in its formulation and analysis. scirp.org
Evolution of Research Paradigms for Lincosamide Derivatives
The research and development of lincosamide antibiotics have evolved significantly since the discovery of the first lincosamide, lincomycin (B1675468), in 1962 from the bacterium Streptomyces lincolnensis. numberanalytics.comasm.orgnih.gov
Early Developments (1960s-1970s): Initial research focused on improving upon the natural product, lincomycin. This led to the semi-synthesis of clindamycin, which involved a 7(S)-chloro-substitution of the 7(R)-hydroxyl group of lincomycin. nih.govasm.org Clindamycin, approved for clinical use in 1970, demonstrated superior antibacterial activity and better absorption compared to its parent compound. numberanalytics.comnih.govnih.gov
Addressing Limitations and Expanding Spectrum: Subsequent research aimed to address the limitations of clindamycin, such as its narrow spectrum of activity and its propensity to promote Clostridioides difficile infections. harvard.edu Efforts were made to chemically modify the lincosamide structure to broaden its antimicrobial spectrum. For example, 4'-alkyl-4'-depropyllincomycin derivatives were found to be more active and have a broader spectrum than lincomycin. asm.org
Combating Resistance (Modern Era): With the rise of antibiotic resistance, the focus of lincosamide research has shifted towards developing derivatives that can overcome resistance mechanisms. numberanalytics.comnumberanalytics.comasm.org These mechanisms often involve the methylation of the 23S rRNA target site or enzymatic inactivation of the drug. numberanalytics.comoup.com Current strategies include:
Chemical Modification: Creating novel derivatives, such as fluorinated lincosamides, designed to evade resistance mechanisms. numberanalytics.com
Mutasynthesis: A hybrid approach combining chemical synthesis of precursor molecules and biosynthesis to create novel lincosamide derivatives with activity against resistant strains. asm.org
Total Synthesis: Developing flexible synthetic routes to both the amino-octose ("northern") and cyclic amino acid ("southern") hemispheres of the lincosamide structure. This allows for extensive diversification and the creation of large libraries of novel candidates to be screened for improved efficacy and safety. harvard.edu
This evolution reflects a move from simple semi-synthetic modifications to sophisticated, structure-guided design and total synthesis aimed at tackling the urgent global health challenge of antimicrobial resistance.
Unexplored Research Avenues and Methodological Challenges for this compound
Despite its long-standing use, this compound still presents several challenges and opportunities for future research.
Methodological Challenges:
Complex Analysis: The analysis of this compound hydrochloride is challenging due to its amphiphilic nature and highly pH-dependent solubility. It is practically insoluble in aqueous media at a pH above 3.7, which complicates the development of robust analytical methods. scirp.org Many existing High-Performance Liquid Chromatography (HPLC) methods require complex mobile phases with high organic content or rely on detectors like refractive index (RI), which are sensitive to environmental and operational fluctuations. scirp.orgresearchgate.net
Impurity Profiling: The synthesis of this compound can result in various impurities that need to be identified and characterized to ensure the quality of the final drug product. nih.gov
Unexplored Research Avenues:
Novel Delivery Systems: Beyond the current oral suspension, research into new delivery systems could enhance the therapeutic profile of clindamycin. Encapsulating lincosamides in nanoparticles is one strategy being explored to improve drug delivery and potentially reduce toxicity. numberanalytics.com
Exploring Metabolite Activity: Clindamycin is metabolized into clindamycin sulfoxide (B87167) and N-desmethylclindamycin. drugbank.comdrugs.com A deeper understanding of the potential bioactivity of these metabolites and their disposition in special populations (e.g., pediatric, elderly) is an area requiring further investigation. mdpi.com
Combating Resistance through Combination: Investigating the synergistic effects of clindamycin with other antibiotics or compounds is a key strategy to combat resistance and enhance its effectiveness against challenging pathogens. numberanalytics.com
Addressing these challenges and exploring these avenues will be crucial for maintaining and enhancing the utility of this compound in the clinical setting.
Compound Quick Reference
| Compound Name | Abbreviation/Synonym |
| Clindamycin | CLI |
| This compound | CPH |
| This compound Hydrochloride | - |
| Lincomycin | LIN |
| Clindamycin Phosphate | - |
| Palmitic Acid | - |
| N-demethyllincomycin | NDL |
| Methylthiolincosamide | MTL |
| 4-propyl-l-proline | PPL |
| Clindamycin sulfoxide | - |
| N-desmethylclindamycin | - |
| Pirlimycin | - |
Research Data Tables
Table 1: Synthesis Yield of this compound via Different Catalytic Methods
| Catalyst | Method | Conversion/Yield | Time | Reference |
| Chemical Synthesis | Traditional multi-step | < 50% Overall Yield | - | researchgate.net, acs.org |
| Novozym 435 (Immobilized Lipase) | Enzymatic, Toluene solvent | > 90% Conversion | 12 hours | researchgate.net, acs.org |
| TLL hNFs (Lipase Nanoflowers) | Enzymatic, Petroleum Ether | ~70% Yield | - | researchgate.net |
Table 2: Comparative In Vitro Activity (MIC µg/mL) of Clindamycin and Related Lincosamides
| Organism | Clindamycin | Lincomycin | Other Derivatives | Reference |
| Staphylococcus aureus (Lincosamide-sensitive) | - | - | 4′-pentyl-4′-depropyllincomycin showed higher activity than lincomycin | asm.org |
| Streptococcus pneumoniae (Resistant strains) | - | - | Certain 7(S)-S-phenyl derivatives showed potent activity | researchgate.net |
| Staphylococcus aureus (General) | Remains active against many strains | - | - | nih.gov |
Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific strain and testing methodology. This table provides a qualitative comparison based on referenced findings.
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24-,25+,26-,28+,29+,30-,31+,32+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSKUZDIHNKWLV-PRUAPSLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190134 | |
| Record name | Clindamycin palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36688-78-5 | |
| Record name | Clindamycin palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36688-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clindamycin palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036688785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clindamycin palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLINDAMYCIN PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C501Z28AFG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Strategies and Derivatization of Clindamycin Palmitate
Regioselective Synthesis of Clindamycin (B1669177) Palmitate
The enzymatic approach offers a significant improvement in yield and efficiency compared to the established three-step chemical procedure. nih.gov
| Key Advantage | Established industrial method | Higher yield, fewer steps, improved purity profile nih.gov |
Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the advantages of both. The lipase-catalyzed esterification of clindamycin is a prime example of a chemoenzymatic strategy. ingentaconnect.comconicet.gov.ar It uses a chemically synthesized acyl donor, such as vinyl palmitate, and the clindamycin free base as substrates in an organic solvent, while relying on the enzyme's catalytic power and inherent selectivity. nih.gov This approach harnesses the high regioselectivity of the lipase (B570770) to acylate the 2-hydroxyl group exclusively, a task that is challenging and inefficient to achieve through purely chemical means without protecting groups. nih.gov The result is a streamlined process with significantly enhanced selectivity, leading to a purer product with a higher yield. nih.gov
Stereochemical control is fundamental in the synthesis of clindamycin palmitate, as the biological activity of the parent molecule is dependent on its specific stereoconfiguration, including the (2S-trans) arrangement. vulcanchem.com In traditional chemical synthesis, maintaining stereochemical integrity while selectively acylating the desired hydroxyl group can be complex, often necessitating the use of protecting groups for the 3- and 4-hydroxyl positions to direct the palmitoyl (B13399708) chloride to the 2-position. google.com
Enzymatic synthesis provides superior stereochemical control. The lipase catalyst's active site is intrinsically chiral and recognizes the specific three-dimensional structure of the clindamycin molecule. This allows the enzyme to selectively catalyze the esterification at the 2-hydroxyl position while preserving the existing stereocenters of the clindamycin molecule without affecting other reactive sites. nih.gov This inherent enzymatic selectivity ensures that the palmitate conjugation occurs at the correct position with high fidelity, obviating the need for external protecting groups and minimizing the risk of forming undesired isomers like the this compound 3-isomer. nih.govvulcanchem.com
Development of Novel Synthetic Routes for this compound Analogues
Research into clindamycin derivatives aims to modify its properties, and this extends to creating analogues of this compound. Synthetic routes can be adapted to produce a variety of clindamycin esters by substituting palmitic acid with other fatty acids. For instance, clindamycin undecylenate has been synthesized using a similar method to that of this compound, indicating the versatility of the esterification process. googleapis.com The chemical modification of clindamycin through the synthesis of different esters has been explored to evaluate their properties. nih.gov
Furthermore, synthetic efforts have targeted other positions on the clindamycin molecule, leading to analogues such as Clindamycin 3-Palmitate and dipalmitate esters. vulcanchem.comvulcanchem.com More complex analogues, such as 7(S)-7-deoxy-7-arylthiolincomycin derivatives, have been synthesized from lincomycin (B1675468) derivatives using methods like the Mitsunobu reaction or S(N)2 reactions, showcasing advanced strategies for modifying the core structure. researchgate.net
Impurity Profiling and Control in this compound Manufacturing
Ensuring the purity of this compound hydrochloride is critical for its quality. Impurity profiling, which involves the identification, characterization, and quantification of impurities, is a key aspect of process control and quality assurance in pharmaceutical manufacturing. conicet.gov.ar
During the manufacturing process of this compound hydrochloride, several impurities can arise from starting materials, by-products of side reactions, or degradation of the final product. nih.govconicet.gov.ar High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques used to detect, isolate, and identify these substances. nih.govresearchgate.net
A comprehensive study identified a total of 12 impurities in this compound hydrochloride, present at levels from 0.05% to 0.5%. nih.govresearchgate.net These can be categorized as follows:
Process-Related Impurities: These arise from the synthesis itself. Examples include lincomycin palmitate (from the starting material lincomycin), epithis compound (an epimer of clindamycin), clindamycin B-palmitate (a structural analogue), and This compound 3-isomer (resulting from incorrect regioselective acylation). nih.govresearchgate.net
Impurities from Acylating Agent: The palmitic acid source may contain other fatty acids, leading to the formation of corresponding clindamycin esters such as clindamycin laurate , clindamycin myristate , clindamycin pentadecanoate , clindamycin heptadecanoate , and clindamycin stearate . nih.govresearchgate.net
Degradation Products: These form during storage or under stress conditions. A primary example is This compound sulphoxides (α- and β-isomers), formed by oxidation of the sulfur atom. nih.govresearchgate.net Forced degradation studies confirm that this compound is particularly labile and prone to degradation under acidic and basic conditions. researchgate.netscirp.org
Control over these impurities is managed by optimizing the synthesis process, purifying starting materials, and implementing robust analytical methods for quality control. google.comscirp.org
Table 2: Identified Impurities in this compound Hydrochloride Manufacturing
| Impurity Name | Impurity Type |
|---|---|
| This compound sulphoxides (α/β-isomers) | Degradation Product nih.govresearchgate.net |
| Clindamycin laurate | From Starting Material nih.govresearchgate.net |
| Lincomycin palmitate | Process-Related nih.govresearchgate.net |
| Clindamycin myristate | From Starting Material nih.govresearchgate.net |
| Epicithis compound | Process-Related nih.govresearchgate.net |
| This compound 3-isomer | Process-Related nih.govresearchgate.net |
| Clindamycin pentadecanoate | From Starting Material nih.govresearchgate.net |
| Clindamycin B-palmitate | Process-Related nih.govresearchgate.net |
| Clindamycin heptadecanoate | From Starting Material nih.govresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| Clindamycin |
| This compound |
| This compound hydrochloride |
| Vinyl palmitate |
| Palmitoyl chloride |
| Lincomycin |
| Clindamycin undecylenate |
| Clindamycin 3-Palmitate |
| Clindamycin dipalmitate |
| 7(S)-7-deoxy-7-arylthiolincomycin |
| Lincomycin palmitate |
| Epicithis compound |
| Clindamycin B-palmitate |
| This compound 3-isomer |
| Clindamycin laurate |
| Clindamycin myristate |
| Clindamycin pentadecanoate |
| Clindamycin heptadecanoate |
| Clindamycin stearate |
| This compound sulphoxides |
| Toluene |
Strategies for Impurity Reduction and Purification during Synthesis
The synthesis of this compound Hydrochloride inevitably produces various impurities that can affect the final product's quality, safety, and efficacy. Effective control, reduction, and removal of these impurities are critical stages in the manufacturing process. Strategies employed range from process optimization to sophisticated purification techniques.
Key impurities identified during the synthesis of this compound Hydrochloride include starting materials, by-products from side reactions, and degradation products. Common impurities include Lincomycin, 7-epiclindamycin, Clindamycin B, and various ester-related compounds. researchgate.netnih.gov Research has identified at least 12 impurities in total, typically found at levels between 0.05% and 0.5%. researchgate.netnih.gov The origins of these impurities can be traced to the starting materials or formed during the synthesis, such as the epimerization at the C-7 position to form epithis compound or esterification at the C-3 position. conicet.gov.ar
Several strategies are implemented during synthesis to minimize impurity formation and facilitate their removal:
Process Control: A patented synthesis process emphasizes measures to reduce byproduct formation from the outset. This includes the distillation of residual reagents like pyridine (B92270) and 2,2-dimethoxypropane (B42991) after the initial reaction step to prevent their participation in subsequent side reactions. google.com Controlling critical process parameters, such as temperature, is crucial; overheating a reaction mixture can generate impurities that are difficult to purge later. grace.com
Washing and Extraction: After the main reaction, the crude product is often washed with various solutions to remove specific impurities. For instance, washing with a sodium carbonate solution and water can effectively remove acidic and water-soluble impurities. google.com
Crystallization and Recrystallization: Crystallization is a fundamental technique for purifying the final product. Specific solvent systems are chosen to maximize the yield of the desired compound while leaving impurities behind in the mother liquor. One patented method involves dissolving the crude product in a mixture of chloroform (B151607) and absolute ethanol (B145695), followed by the addition of acetonitrile (B52724) to precipitate the purified this compound Hydrochloride. google.com Another approach involves refluxing the crude product in a C1-C5 fatty alcohol, evaporating the solvent, and then inducing crystallization with acetone (B3395972). google.com
Chromatographic Purification: For impurities that are difficult to remove by crystallization, chromatographic methods are employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical tool for detecting and quantifying impurities. researchgate.netscirp.org On a larger scale, preparative HPLC is used to isolate impurities from crude samples or enriched mother liquors for characterization and to obtain highly pure product. nih.gov
Below is a table summarizing common impurities and the strategies for their control.
| Impurity Name | Potential Origin | Control/Purification Strategy |
| Lincomycin Palmitate | Impurity in starting material (Lincomycin) | Purification of starting material; Preparative HPLC. researchgate.netnih.gov |
| 7-Epithis compound | Epimerization during synthesis | Process optimization (temperature control); Crystallization; Preparative HPLC. conicet.gov.ar |
| Clindamycin B Palmitate | Impurity in starting material (Clindamycin B) | Purification of starting material; Crystallization; Preparative HPLC. conicet.gov.ar |
| Palmitic Acid | Excess reagent | Washing steps; Crystallization. conicet.gov.ar |
| This compound Sulphoxides | Oxidation | Control of reaction/storage conditions; Chromatography. nih.gov |
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint, improve safety, and enhance efficiency. The synthesis of this compound is an area where these principles are being applied to create more sustainable processes. Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. mdpi.com
Key green chemistry principles relevant to this compound synthesis include the use of biocatalysts, improving atom economy through process design, and the use of greener solvents.
Use of Biocatalysts (Catalysis): One of the most significant green advancements is the use of enzymes as catalysts. Lipase enzymes have been successfully used for the synthesis of this compound. researchgate.net This biocatalytic approach offers high selectivity, reducing the formation of by-products. The reactions occur under mild conditions, and the enzyme can often be immobilized and reused, which improves process efficiency and reduces waste. researchgate.net For example, Thermomyces lanuginosus lipase (TLL) assembled into hybrid nanoflowers (hNFs) has demonstrated high catalytic activity and stability, achieving a high yield and allowing for multiple reuse cycles. researchgate.net This contrasts with traditional chemical synthesis which may require more hazardous reagents and extreme conditions.
Use of Safer Solvents and Auxiliaries: Traditional chemical synthesis often relies on volatile and potentially toxic organic solvents. Green chemistry promotes the use of safer alternatives like water, ethanol, or acetone. mdpi.com In the synthesis of this compound, processes have been developed that utilize solvents such as acetone and ethanol for crystallization, which are generally considered greener than chlorinated solvents or other more hazardous options. google.com Furthermore, green analytical chemistry methods are being developed for clindamycin that use environmentally benign mobile phases, such as mixtures of water and ethanol with acetic acid, reducing the reliance on toxic solvents like acetonitrile in quality control. researchgate.net
Renewable Feedstocks: While not yet fully commercialized for the core structure, research into green synthesis often involves using renewable resources. For instance, plant extracts from Ziziphus or Plumbago zeylanica have been used in the green synthesis of clindamycin-loaded or conjugated nanoparticles, showcasing the potential for using renewable materials in related processes. pensoft.netbotanyjournals.com
The table below summarizes the application of green chemistry principles in the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis | Benefit |
| Catalysis | Use of lipase enzymes for esterification. researchgate.net | High selectivity, mild reaction conditions, reduced by-products, reusable catalyst. |
| Atom Economy | Development of one-pot synthesis routes from lincomycin. researchgate.net | Fewer process steps, reduced waste, lower solvent consumption. |
| Safer Solvents & Auxiliaries | Use of ethanol and acetone in purification/crystallization. google.com | Reduced use of hazardous solvents, improved process safety. |
| Design for Energy Efficiency | Biocatalytic reactions often run at lower temperatures than traditional synthesis. researchgate.net | Lower energy consumption, reduced costs. |
| Waste Prevention | One-pot synthesis and reusable catalysts minimize waste streams. researchgate.netresearchgate.net | Reduced environmental impact and disposal costs. |
Sophisticated Analytical Methodologies for Clindamycin Palmitate Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) for Clindamycin (B1669177) Palmitate Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of clindamycin palmitate hydrochloride in both bulk drug substance and pharmaceutical formulations. Its precision, accuracy, and robustness make it the most widely used technique for this purpose. Various HPLC methods have been developed and validated to ensure the quality and stability of this compound products.
A simple and efficient isocratic reversed-phase HPLC method has been developed for the determination of this compound hydrochloride. This method utilizes a cyano column and a mobile phase composed of potassium phosphate (B84403) buffer, acetonitrile (B52724), and tetrahydrofuran, with detection at 210 nm nih.gov. The selection of a cyano stationary phase facilitates the efficient elution of the compound with a shorter retention time and reduced organic solvent consumption nih.gov.
Stability-indicating methods are essential to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. The development of such methods for this compound involves forced degradation studies under various stress conditions, including acid, base, oxidation, heat, and light nih.gov.
A validated stability-indicating HPLC method for this compound hydrochloride demonstrated that the drug is stable under heat, light, and oxidative stress but is susceptible to degradation in acidic and basic conditions nih.gov. The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness fda.gov. The validation confirmed that the method is suitable for its intended purpose of quality control and stability testing.
Table 1: Validation Parameters of a Stability-Indicating HPLC Method for this compound Hydrochloride
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 92.0% - 103.8% | 98.0% - 102.0% |
| Precision (% RSD) | 0.67% - 1.52% | ≤ 2.0% |
| Specificity | No interference from degradants or excipients | Method is specific |
| Robustness | Insensitive to minor changes in method parameters | Method is robust |
Reversed-phase HPLC (RP-HPLC) is the predominant mode of chromatography used for the analysis of this compound and its related substances. This technique employs a nonpolar stationary phase and a polar mobile phase. The hydrophobic nature of the palmitate chain in this compound makes it well-suited for separation on C8 or C18 columns mdpi.com.
An isocratic RP-HPLC method has been successfully used to detect and isolate up to 12 impurities of this compound hydrochloride, ranging from 0.05% to 0.5% nih.gov. These impurities include this compound sulfoxides, lincomycin (B1675468) palmitate, and various other fatty acid esters of clindamycin nih.gov. The ability to separate these closely related compounds is critical for ensuring the purity of the drug substance.
Both isocratic and gradient elution methods are employed in the HPLC analysis of this compound. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often favored for its simplicity, robustness, and shorter column re-equilibration times nih.govbioivt.com. A simple, efficient, and robust isocratic reversed-phase HPLC method has been developed and validated for the determination of this compound hydrochloride in oral solutions nih.govnih.gov.
Gradient elution, which involves changing the mobile phase composition during the analysis, offers advantages for complex samples containing compounds with a wide range of polarities. It can lead to improved resolution, sharper peaks, and shorter analysis times nih.govbioivt.com. A gradient reversed-phase HPLC method has been developed for the determination of clindamycin and its related compounds in a tablet formulation fda.gov. While gradient methods can be more complex to develop and require more sophisticated instrumentation, they can be advantageous for separating this compound from its prodrug-related impurities and active metabolite, clindamycin.
Table 2: Comparison of Isocratic and Gradient HPLC Methods for this compound Analysis
| Feature | Isocratic Elution | Gradient Elution |
| Mobile Phase | Constant composition | Composition changes during run |
| Advantages | Simple, robust, reproducible, shorter re-equilibration | Better resolution for complex samples, sharper peaks, shorter run times |
| Disadvantages | Can have long run times for strongly retained compounds | More complex, requires precise pump control, potential for baseline drift |
| Typical Application | Routine quality control of drug substance and simple formulations | Analysis of complex mixtures, separation of prodrug from metabolites |
Mass Spectrometry (MS) Techniques for Structural Elucidation and Trace Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of impurities and metabolites of this compound, as well as for its sensitive quantification in complex biological matrices.
The molecular weights of various impurities of this compound hydrochloride have been determined using LC-MS analysis nih.gov. This technique provides crucial information for the identification and characterization of these related substances.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of drugs and their metabolites in biological fluids. A method for the quantification of the active moiety, clindamycin, in animal plasma has been developed using LC combined with electrospray ionization mass spectrometry (LC/ESI-MS/MS) nih.govresearchgate.net.
This method involves a simple deproteinization step for sample preparation and utilizes lincomycin as an internal standard researchgate.net. The chromatographic separation is achieved on a reversed-phase column with a gradient elution of ammonium acetate and acetonitrile researchgate.net. The method demonstrated good linearity and a low limit of quantification of 50 ng/mL, making it suitable for pharmacokinetic studies in dogs nih.govresearchgate.net. While this method focuses on clindamycin, the principles can be adapted for the quantification of the intact this compound prodrug.
Table 3: LC-MS/MS Method Parameters for Clindamycin Quantification in Animal Plasma
| Parameter | Description |
| Instrumentation | High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC/ESI-MS/MS) |
| Sample Preparation | Deproteinization with trichloroacetic acid |
| Column | RP-18 Hypersil |
| Mobile Phase | Gradient elution with 0.01 M ammonium acetate and acetonitrile |
| Internal Standard | Lincomycin |
| Linear Range | 0-10 µg/mL |
| Limit of Quantification | 50 ng/mL |
| Limit of Detection | 1.3 ng/mL |
High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of unknown compounds and identifying metabolites. While specific studies on the comprehensive metabolite profiling of this compound using HR-MS are not extensively detailed in the available literature, the principles of this technique are well-established for drug metabolism studies.
In vitro studies on the metabolism of the active drug, clindamycin, have shown that it is primarily oxidized to form clindamycin sulfoxide (B87167), with N-desmethylclindamycin as a minor metabolite eur.nl. LC-MS has been used to determine the molecular weights of impurities of this compound, including this compound sulfoxides, which can also be considered metabolites nih.gov. HR-MS would further aid in confirming the elemental composition of these and other potential metabolites formed from the hydrolysis of the palmitate ester and subsequent modification of the clindamycin molecule.
Advanced Spectroscopic Characterization of this compound
Advanced spectroscopic techniques are indispensable for the detailed characterization of this compound, providing insights into its structural integrity, purity, and degradation pathways. These methods are crucial for ensuring the quality and stability of pharmaceutical formulations.
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Interactions
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and for studying its interactions with other components in a formulation. scienceandnature.org The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. nih.gov
The FTIR spectrum of pure clindamycin reveals characteristic peaks corresponding to its various functional groups. researchgate.net For instance, O-H stretching in the sugar group, C=O stretching of the amide group, and C-Cl stretching are all identifiable. researchgate.net When clindamycin is formulated with polymers, FTIR can be used to assess drug-polymer compatibility. The absence of significant shifts or the disappearance of characteristic drug peaks in the spectrum of a physical mixture suggests a lack of chemical interaction. researchgate.net
Table 2: Characteristic FTIR Absorption Bands of Clindamycin
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | References |
| 3277, 3377 | O-H stretching | Galactose sugar group | researchgate.net |
| 2922, 2958 | C-H stretching | C4'-alkyl group | researchgate.net |
| 1685, 1554 | N-C=O stretching | Amide carbonyl group | researchgate.net |
| 1452 | C-N stretching | Pyrrolidine group | researchgate.net |
| 1080, 1151 | C-O cyclic ether stretching | Galactose sugar group | researchgate.net |
| 862 | C-Cl stretching | C7-chloro group | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Degradation Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of this compound, as well as for monitoring its purity and stability over time. The method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum. A simple isocratic high-performance liquid chromatography (HPLC) method with UV detection at 210 nm has been developed for the determination of clindamycin phosphate, a related compound.
In formulation studies, a chemometric-assisted UV-spectrophotometric method has been employed to investigate the compatibility of clindamycin hydrochloride with natural polymers like alginate and chitosan. nih.govresearchgate.net By scanning standard drug-polymer mixtures in the UV range of 190–250 nm and applying partial least square (PLS) regression analysis, a calibration model can be developed. nih.govresearchgate.net This model is then used to determine the recovery of the drug from test mixtures after storage, with a significant decrease in concentration indicating instability. researchgate.net Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, and heat, are also monitored using HPLC with UV detection to assess the stability-indicating nature of the analytical method. researchgate.net
Thermoanalytical Techniques for Formulation Science Research
Thermoanalytical techniques are essential in pharmaceutical formulation development to characterize the physical properties of drugs and excipients and to study their compatibility.
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymer Compatibility
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. asianpubs.orgbiomedres.us It is a crucial tool for investigating the thermal transitions of clindamycin, such as melting point and glass transition temperature, and for assessing its compatibility with polymers in a formulation. nih.govresearchgate.netasianpubs.org
The DSC thermogram of pure clindamycin hydrochloride shows a sharp endothermic peak around 138.41 °C, which is related to its melting point. nih.govresearchgate.net Another endothermic event may appear at a higher temperature, potentially corresponding to its glass transition temperature, followed by a peak at a much higher temperature indicating decomposition. nih.govresearchgate.net
When clindamycin is combined with polymers, DSC can reveal potential interactions. linkam.co.uk The presence of the drug's characteristic melting peak in the thermogram of the physical mixture, even with a change in shape or enthalpy, generally indicates compatibility and the absence of strong chemical interactions. asianpubs.org DSC, along with other techniques like FTIR and NMR, has been used to confirm that the fabrication process of clindamycin-loaded implants did not negatively affect the drug or the polymer structures. researchgate.net
Table 3: Thermal Transitions of Clindamycin HCl from DSC Analysis
| Thermal Event | Observed Temperature (°C) | Interpretation | References |
| Endothermic Transition (Tm) | ~138.41 | Melting Point | nih.govresearchgate.net |
| Endothermic Peak | ~161.3 | Glass Transition Temperature (Tg) | nih.govresearchgate.net |
| Mild Endothermic Peak | ~329 | Decomposition | nih.govresearchgate.net |
Prodrug Biotransformation and Hydrolysis Kinetics in Non Human Biological Systems
Enzymatic Hydrolysis Pathways of Clindamycin (B1669177) Palmitate to Clindamycin
The conversion of clindamycin palmitate to its active form, clindamycin, is a critical step for its antibacterial efficacy. medchemexpress.comhres.ca This biotransformation is primarily facilitated by enzymatic hydrolysis. hres.cagoogle.com In vitro studies using non-human biological systems have provided significant insights into the enzymes and pathways involved in this process.
Role of Esterases in Prodrug Activation (in vitro studies with non-human enzymes/systems)
Esterases are a class of enzymes that play a pivotal role in the activation of many ester prodrugs, including this compound. mdpi.cominnovareacademics.in These enzymes catalyze the hydrolysis of the ester bond, releasing the active drug molecule. innovareacademics.inuomustansiriyah.edu.iq In vitro studies have demonstrated that various esterases present in different tissues can efficiently hydrolyze this compound. uomustansiriyah.edu.iq For instance, research has shown that esterases found in the gut are capable of this conversion. uomustansiriyah.edu.iq The rate and extent of this hydrolysis can be influenced by the specific type of esterase and the steric hindrance around the ester linkage. uomustansiriyah.edu.iq While the primary focus of many studies has been on human systems, the fundamental role of esterases in prodrug activation is a widely accepted principle in pharmacology and is observable across different biological systems. mdpi.cominnovareacademics.in
pH and Temperature Influence on this compound Stability and Hydrolysis
The stability and hydrolysis of this compound are influenced by environmental factors such as pH and temperature. While specific data on this compound is limited in the provided results, general principles of ester hydrolysis can be applied. For many ester-containing compounds, hydrolysis rates are pH-dependent, with increased rates observed under both acidic and basic conditions compared to neutral pH. nih.gov For instance, studies on β-lactam antibiotics have shown that base-catalyzed hydrolysis is significantly faster than acid-catalyzed or neutral hydrolysis. nih.gov
Temperature also plays a crucial role, with an increase in temperature generally leading to a faster rate of hydrolysis. nih.gov For example, a 10°C rise in temperature can increase the hydrolysis rate of some antibiotics by a factor of 2.5 to 3.9. nih.gov Clindamycin itself is known to have maximum stability at a pH of 4, with reasonable stability in the pH range of 1 to 6.5. pharmacylibrary.com Above pH 5, hydrolysis of the 7-chloro group can occur. pharmacylibrary.com The reconstituted oral solution of this compound hydrochloride is recommended to be stored at a controlled room temperature (20-25°C) and not refrigerated, as low temperatures can cause the solution to thicken. hres.ca The solution is stable for 14 days at room temperature. hres.ca Forced degradation studies on this compound hydrochloride have been performed using acid, base, and temperature to assess its stability. researchgate.net
Cellular Uptake and Intracellular Conversion Mechanisms in In Vitro Models
The effectiveness of antibiotics against intracellular pathogens relies on their ability to penetrate host cells and reach the site of infection. rsc.org While specific in vitro studies on the cellular uptake and intracellular conversion of this compound are not extensively detailed in the search results, the behavior of the active drug, clindamycin, provides valuable insights.
Clindamycin is known to be taken up by phagocytic cells, such as macrophages. nih.gov Studies have demonstrated that the presence of clindamycin can enhance the uptake and intracellular killing of bacteria like Staphylococcus epidermidis by human peritoneal macrophages. nih.gov This suggests that the antibiotic can effectively reach intracellular compartments where bacteria may reside. The process of drug uptake into cells can be influenced by factors such as the presence of a protein corona when using nanoparticle delivery systems. rsc.org While this compound itself is inactive, its hydrolysis to active clindamycin is a prerequisite for any intracellular antibacterial activity. medchemexpress.comnih.gov This conversion is expected to occur extracellularly in the gastrointestinal tract, with the active clindamycin then being absorbed and distributed to various tissues, including uptake into cells. hres.cahres.ca
Biotransformation in Specific Animal Models (excluding human clinical data)
Animal models have been crucial in understanding the in vivo behavior of this compound. Although this compound hydrochloride is inactive in vitro, it undergoes rapid in vivo hydrolysis to the active clindamycin. medchemexpress.comnih.gov Studies in rats and dogs have shown that clindamycin is readily absorbed after oral administration and is excreted in both urine and feces. fda.gov
Metabolism studies in rats have identified the major urinary excretion products as unchanged clindamycin (53%), clindamycin sulfoxide (B87167) (31%), and N-demethyl clindamycin (15%). fda.gov In dogs, the urinary metabolites were found to be unchanged clindamycin (36%), clindamycin sulfoxide (28%), clindamycin glucuronide (28%), and N-demethyl clindamycin (9%). fda.gov These findings highlight species-specific differences in the metabolic pathways of clindamycin.
Reproduction studies in rats and mice using oral doses of clindamycin hydrochloride and this compound hydrochloride did not show evidence of impaired fertility or harm to the fetus, except at doses that caused maternal toxicity. hres.canih.govdrugs.com Long-term studies in rats tolerated doses of this compound hydrochloride up to 600 mg/kg. fda.gov An in vivo study in rats comparing the 2-phosphate and 3-phosphate esters of clindamycin showed that the 3-phosphate ester resulted in lower blood levels, which may be related to its slower hydrolysis rate. jst.go.jp Furthermore, incubation of this compound in rat blood resulted in 70% hydrolysis within four hours, and insertion of this compound-impregnated materials into isolated skeletal muscles led to a 35% transformation into the active base within the same timeframe. researchgate.net
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Clindamycin Palmitate in Model Systems
Absorption Mechanisms of Clindamycin (B1669177) Palmitate in In Vitro Gastrointestinal Models
Clindamycin palmitate, an ester prodrug of clindamycin, is designed for enhanced palatability and oral administration. medcentral.com It is essentially inactive in its ester form and requires in vivo hydrolysis to release the active clindamycin base. medcentral.comhres.campa.se Preclinical and in vitro studies indicate that this compound is rapidly hydrolyzed to clindamycin within the gastrointestinal tract. hres.canih.gov This conversion is so efficient that pharmacokinetic studies comparing this compound hydrochloride with clindamycin hydrochloride show that both compounds achieve peak active serum levels of clindamycin at approximately the same time. fda.govpfizermedicalinformation.com
The absorption of the released clindamycin is both rapid and extensive, with studies indicating approximately 90% of an oral dose is absorbed from the GI tract. hres.canih.govmsdvetmanual.com This high level of absorption is generally not affected by the presence of food. hres.canih.gov In vitro studies using human liver and intestinal microsomes have been crucial in elucidating the metabolic pathways post-absorption, but the initial hydrolysis from the palmitate ester is a key step occurring within the gastrointestinal lumen itself. hres.capfizermedicalinformation.comnih.gov
Distribution and Tissue Affinity Studies in Animal Models (e.g., bone, fluids, tissues)
Following absorption and hydrolysis, the active clindamycin is widely distributed throughout the body in various animal models. hres.cafda.govnih.gov Its lipid-soluble nature facilitates penetration into a multitude of fluids and tissues, including soft tissues and bone. merckvetmanual.comjcadonline.com However, it does not achieve significant concentrations in the cerebrospinal fluid, even when the meninges are inflamed. mpa.sefda.govmerckvetmanual.com
Studies in animal models have demonstrated notable tissue affinity. In cats, clindamycin has been shown to distribute into various tissues, with significant concentrations found in bile and urine after repeated oral dosing. fda.gov Research in dogs and cats shows it is well-distributed and penetrates bone, joints, pleural fluid, and abscesses. wedgewood.com Furthermore, clindamycin accumulates in polymorphonuclear white blood cells and alveolar macrophages, with concentrations reported to be up to 50 times higher than in plasma. merckvetmanual.com
The ability of clindamycin to penetrate bone is a key characteristic investigated in preclinical models. A study in rabbits with experimental Staphylococcus aureus osteomyelitis demonstrated superior penetration of clindamycin into infected bone compared to cefazolin. asm.org Similarly, high concentrations have been measured in the mandibular bone of dogs and cats, supporting its use in dental infections. researchgate.net
| Animal Model | Tissue | Findings | Source |
|---|---|---|---|
| Cat | Serum, Urine, Bile | After multiple oral doses, clindamycin was found in serum (3.47-6.47 µg/mL), urine (34.1-116.0 µg/mL), and bile (15.0-114 µg/g). fda.gov | fda.gov |
| Rabbit | Infected Tibia | In an S. aureus osteomyelitis model, clindamycin treatment resulted in significantly lower bacterial counts in bone compared to controls and cefazolin-treated groups. asm.org Drug concentration in infected bone was 6.2 µg/g. asm.org | asm.org |
| Dog & Cat | Mandibular Bone | Mean concentrations were 8.18 µg/g in dogs and 17.43 µg/g in cats, showing good penetration into bone tissue. researchgate.net | researchgate.net |
| Pig | Bone and Soft Tissue | In a pig model of S. aureus implant-associated osteomyelitis, locally administered clindamycin (with gentamicin) effectively eradicated the bacteria in bone and soft tissue. asm.orgnih.gov | asm.orgnih.gov |
Metabolic Fate and Excretion Pathways of this compound in Experimental Animals
This compound is a prodrug that is rapidly hydrolyzed in the body to the active form, clindamycin. fda.govpfizermedicalinformation.com Following this conversion, clindamycin undergoes extensive metabolism, primarily in the liver. msdvetmanual.comjcadonline.com In vitro studies utilizing human and, by extension, animal liver microsomes have identified the cytochrome P450 enzyme system, specifically CYP3A4 and to a lesser degree CYP3A5, as the main drivers of its metabolism. hres.capfizermedicalinformation.comnih.gov This process yields major metabolites such as clindamycin sulfoxide (B87167) and a minor metabolite, N-desmethylclindamycin. hres.canih.govvippetcare.com Both active and inactive metabolites are produced. drugs.com
Excretion of clindamycin and its metabolites occurs through both renal and fecal pathways. wedgewood.comdrugs.com Studies in rats demonstrated that following oral administration of radiolabeled clindamycin, approximately one-third of the radioactivity was excreted in the urine and two-thirds in the feces. fda.gov In dogs, a similar pattern is observed, with metabolites being excreted in both urine and feces. vippetcare.comdrugs.com
The composition of urinary metabolites differs between species. In rats, urinary products were identified as 53% unchanged clindamycin, 31% clindamycin sulfoxide, and 15% N-demethyl clindamycin. fda.gov In dogs, the urinary profile consisted of 36% unchanged clindamycin, 28% clindamycin sulfoxide, 28% clindamycin glucuronide, and 9% N-demethyl clindamycin. fda.gov Biliary excretion is also a significant route, with high concentrations of clindamycin found in the bile of dogs. merckvetmanual.comannualreviews.orgnih.gov The elimination half-life in dogs has been estimated at approximately 5 hours. vippetcare.comdrugs.com
| Animal Model | Excretion Route | Metabolite Profile | Source |
|---|---|---|---|
| Rat | Urine & Feces | ~33% of radioactivity excreted in urine, ~67% in feces. Urinary metabolites: 53% unchanged clindamycin, 31% clindamycin sulfoxide, 15% N-demethyl clindamycin. fda.gov | fda.gov |
| Dog | Urine & Feces | Excreted in both urine and feces. vippetcare.comdrugs.com Urinary metabolites: 36% unchanged clindamycin, 28% clindamycin sulfoxide, 28% clindamycin glucuronide, 9% N-demethyl clindamycin. fda.gov | fda.gov |
Pharmacokinetic Modeling of this compound and its Active Metabolite in Preclinical Studies
Pharmacokinetic (PK) modeling in preclinical studies is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its active form, clindamycin. Since this compound is a prodrug, models must account for its hydrolysis into active clindamycin. itmedicalteam.plitmedicalteam.pl
Studies have utilized various modeling approaches to describe the pharmacokinetic behavior of clindamycin in animal models. In one study involving wallabies, a two-compartment model with first-order elimination was found to best fit the plasma concentration data after intravenous administration. researchgate.net Such models allow for the calculation of key PK parameters, including volume of distribution, and distribution and elimination half-lives. researchgate.net
More advanced physiologically-based pharmacokinetic (PBPK) models have also been developed, often using adult human and animal data to predict drug disposition across different age groups or species. nih.gov An analysis of pharmacokinetic data in pediatric and adult subjects, for example, showed that clindamycin clearance and volume of distribution were comparable when normalized by total body weight, which is a principle often first established in preclinical animal models. regionvasterbotten.se These models successfully describe the plasma concentration-time profiles and are used to determine primary pharmacokinetic variables such as the elimination half-life (t1/2), the area under the plasma concentration-time curve (AUC), and total body clearance (Cl). itmedicalteam.plitmedicalteam.pl The development of these models relies on certain assumptions, such as time-invariant linear pharmacokinetics and consistent drug concentrations throughout systemic compartments. itmedicalteam.pl
Pharmacodynamic Markers in Bacterial Cultures and Animal Infection Models (e.g., protein synthesis inhibition)
The primary pharmacodynamic marker for clindamycin is its ability to inhibit bacterial protein synthesis. jcadonline.comvippetcare.comwikipedia.orghres.ca It achieves this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation process and prevents peptide bond formation. nih.govmerckvetmanual.comregionvasterbotten.semsdmanuals.com This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but at higher concentrations, it can be bactericidal. nih.govwedgewood.comwikipedia.org The efficacy of clindamycin is considered time-dependent, with the key pharmacodynamic index being the percentage of the dosing interval that the drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%T>MIC). hres.campa.se
In vitro studies, such as time-kill curve analyses, are used to assess the impact of clindamycin on bacterial viability. In studies with Staphylococcus aureus, the presence of rat, bovine, or human plasma influenced the bactericidal activity of clindamycin, demonstrating the importance of the biological matrix in preclinical assessments. oup.com
Animal infection models are critical for evaluating the in vivo efficacy of clindamycin. A neutropenic murine thigh infection model using S. aureus has been employed to compare the efficacy of different clindamycin formulations and to determine key pharmacodynamic parameters like the maximal effect (Emax) and the dose required for a bacteriostatic effect. researchgate.net The rabbit model of S. aureus osteomyelitis has been particularly valuable, showing that clindamycin treatment was significantly more effective at eradicating bacteria from infected bone than the comparator antibiotic, cefazolin. asm.org Similarly, in a pig model of implant-associated osteomyelitis, a locally delivered combination of clindamycin and gentamicin (B1671437) was effective in eradicating S. aureus from bone and soft tissue. asm.orgnih.gov These models confirm the potent anti-staphylococcal activity of clindamycin in deep-seated infections.
Molecular Mechanisms of Action and Target Interactions Excluding Therapeutic Efficacy in Human Clinical Settings
Ribosomal Binding Dynamics of Clindamycin (B1669177) (Active Metabolite)
Clindamycin, the active metabolite, exerts its effect by binding to the 50S subunit of the bacterial ribosome. drugbank.comnih.govpatsnap.com This interaction is a critical step that ultimately disrupts the process of protein synthesis, leading to a bacteriostatic effect, where bacterial growth and replication are halted. patsnap.comnih.gov
Interaction with 23S Ribosomal RNA (50S Subunit)
The binding of clindamycin is specifically localized to the 23S ribosomal RNA (rRNA) component of the 50S subunit. drugbank.comnih.govdrugs.com This interaction occurs within the peptidyl transferase center (PTC), a crucial region of the ribosome responsible for catalyzing the formation of peptide bonds between amino acids. nih.govmdpi.com
Chemical footprinting and structural studies have identified specific nucleotides within the 23S rRNA that are directly involved in the binding of clindamycin. These include:
A2058 and A2059: Located near the entrance of the ribosomal exit tunnel, where the newly synthesized polypeptide chain emerges. nih.govresearchgate.net
A2451 and G2505: Situated within the A-site and P-site of the PTC, respectively. nih.govnih.gov
A2602: Also located within the A-site of the catalytic center. nih.gov
Kinetic analyses suggest a two-step binding process. Initially, clindamycin competitively interacts with the A-site of the ribosome. nih.gov This is followed by a slower isomerization to a more tightly bound state, where the drug is positioned near the P-site. nih.gov The galactose sugar moiety of clindamycin plays a role in stabilizing the antibiotic-ribosome complex through interactions with nucleotides such as A2241, A2242, G2244, and G2687. dermatologytimes.com
Table 1: Key Nucleotide Interactions of Clindamycin with the 23S rRNA
| Nucleotide | Location/Function | Interaction with Clindamycin |
| A2058 | Near entrance of the exit tunnel | Protected by clindamycin binding nih.govnih.govoup.com |
| A2059 | Near entrance of the exit tunnel | Protected by clindamycin binding nih.govnih.govoup.com |
| A2451 | A-site of the peptidyl transferase center | Protected by clindamycin binding nih.govnih.govoup.com |
| G2505 | P-site of the peptidyl transferase center | Strongly protected by clindamycin in the tighter complex nih.govnih.govoup.com |
| A2602 | A-site of the peptidyl transferase center | Protected by clindamycin binding nih.gov |
| A2241 | Peptidyl transferase center | Interacts with the galactose sugar moiety dermatologytimes.com |
| A2242 | Peptidyl transferase center | Interacts with the galactose sugar moiety dermatologytimes.com |
| G2244 | Peptidyl transferase center | Interacts with the galactose sugar moiety dermatologytimes.com |
| G2687 | Peptidyl transferase center | Interacts with the galactose sugar moiety dermatologytimes.com |
Inhibition of Bacterial Protein Synthesis and Ribosome Assembly
By binding to the 50S ribosomal subunit, clindamycin obstructs the elongation of the polypeptide chain. tocris.comdrugbank.com It interferes with the translocation step of protein synthesis, a process where the ribosome moves along the mRNA to read the next codon. patsnap.compatsnap.com This blockage of the ribosomal exit tunnel prevents the nascent peptide chain from progressing, thereby halting protein synthesis. patsnap.com Without the ability to produce essential proteins, bacteria are unable to grow, replicate, or perform vital cellular functions. patsnap.com In addition to inhibiting protein synthesis, clindamycin may also impede the assembly of the 50S ribosomal subunit itself. hres.cadrugbank.com
Structural Biology Approaches to Ribosome-Clindamycin Complexes
Cryogenic electron microscopy (cryo-EM) and X-ray crystallography have provided high-resolution structural insights into the interaction between clindamycin and the bacterial ribosome. researchgate.netdermatologytimes.com These studies have visualized the binding pocket of clindamycin within the peptidyl transferase center and detailed the extensive hydrogen bond network formed between the drug and the 23S rRNA. researchgate.net For instance, the galactose sugar of clindamycin is observed to form hydrogen bonds with specific nucleotides, anchoring the drug in place. dermatologytimes.com
Structural comparisons with other antibiotics, such as lincomycin (B1675468), have revealed subtle differences in their binding modes. mdpi.com While both bind to similar regions, the chlorine atom and altered stereochemistry at the C7 position of clindamycin may influence the stability of the ribosomal complex differently. mdpi.com For example, clindamycin does not form the same specific interactions with nucleotide A2062 that are observed with lincomycin. mdpi.com
Effects on Bacterial Virulence Factor Production (in vitro)
Beyond its direct bacteriostatic effect, clindamycin has been shown to modulate the production of bacterial virulence factors in vitro, even at sub-inhibitory concentrations. nih.gov Virulence factors are molecules produced by bacteria that contribute to their pathogenicity. Many of these, such as toxins, are proteins. timeofcare.com By inhibiting protein synthesis, clindamycin can suppress the production of these toxins. nih.govtimeofcare.com
Studies have demonstrated that sub-inhibitory concentrations of clindamycin can decrease the in vitro production of various virulence factors in Staphylococcus aureus, including:
Panton-Valentine leukocidin (PVL) nih.gov
Toxic shock syndrome toxin-1 (TSST-1) nih.gov
Alpha-hemolysin (Hla) nih.gov
Similarly, in vitro studies with Group A Streptococcus (GAS) have shown that clindamycin can inhibit the production of pyrogenic exotoxins A and B. researchgate.net However, some in vitro research has indicated that sub-inhibitory concentrations of clindamycin could potentially increase the expression of certain GAS virulence factors, such as streptolysin O (SLO) and DNase, under specific conditions. oup.comoup.com Another study showed that clindamycin reduced the frequency of encapsulation in GABHS isolates in vitro. asm.org
Table 2: In Vitro Effects of Sub-inhibitory Clindamycin on Virulence Factor Production
| Bacterial Species | Virulence Factor | Observed Effect |
| Staphylococcus aureus | Panton-Valentine leukocidin (PVL) | Decreased production nih.gov |
| Staphylococcus aureus | Toxic shock syndrome toxin-1 (TSST-1) | Decreased production nih.gov |
| Staphylococcus aureus | Alpha-hemolysin (Hla) | Decreased production nih.gov |
| Group A Streptococcus | Pyrogenic exotoxins A and B | Inhibition of production researchgate.net |
| Group A Streptococcus | Streptolysin O (SLO) | Increased activity/expression oup.comoup.com |
| Group A Streptococcus | DNase | Increased activity/expression oup.com |
| Group A Streptococcus | Capsule | Reduced frequency of encapsulation asm.org |
Interaction with Novel Bacterial Protein Targets identified via Computational Methods
Recent computational studies have begun to explore potential alternative or additional protein targets for clindamycin and its derivatives, beyond the well-established ribosomal interaction. dntb.gov.uanih.gov These in silico approaches, utilizing molecular docking and dynamics simulations, aim to identify new antibacterial targets and understand mechanisms of overcoming bacterial resistance. dntb.gov.uanih.gov
One such study investigated three clindamycin derivatives against a panel of 300 target proteins. dntb.gov.ua Through this screening, 26 common protein targets were identified. dntb.gov.ua Further computational analysis pinpointed four of these as having significant potential, including the cell division protein FtsZ. dntb.gov.uanih.gov Subcellular localization analysis suggested that FtsZ is primarily found in the cytoplasm and is also present in the cytoplasmic nucleus. nih.gov These computational findings propose that clindamycin derivatives may have a broader range of antibacterial mechanisms by interacting with targets like FtsZ, which are involved in essential cellular processes such as cell division. dntb.gov.uanih.gov
Table 3: Computationally Identified Potential Novel Protein Targets for Clindamycin Derivatives
| Protein Target | Primary Function | Subcellular Localization |
| Cell division protein FtsZ | Bacterial cell division | Cytoplasm, Cytoplasmic nucleus nih.gov |
| β-lactamase | Antibiotic resistance | Cytoplasm, Cytoplasmic nucleus, Cytoskeleton nih.gov |
| FleQ | Transcriptional regulator | Not specified in provided context |
| aspC | Aspartate aminotransferase | Not specified in provided context |
Microbial Resistance Mechanisms to Clindamycin Palmitate and Its Active Form in Bacterial Systems
Molecular Basis of Ribosomal Methylation Resistance (e.g., erm genes)
The principal mechanism of acquired resistance to clindamycin (B1669177) involves the modification of its target on the bacterial ribosome. mdpi.com Clindamycin functions by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. amazonaws.com Resistance arises through the action of enzymes encoded by erm (erythromycin ribosome methylase) genes. mdpi.comscielo.br These enzymes, which are RNA methyltransferases, add one or two methyl groups to a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S ribosomal RNA (rRNA) of the 50S subunit. rcsb.orgnih.govnih.gov This methylation alters the conformational structure of the ribosome, which in turn reduces the binding affinity of clindamycin and other structurally related antibiotics, rendering them ineffective. rcsb.orgnih.govmdpi.com
There are numerous classes of erm genes, with erm(A), erm(B), and erm(C) being particularly significant in the development of resistance in Staphylococcus aureus. nih.govmdpi.com The expression of these genes can be either constitutive, where the resistance is always present, or inducible, where resistance is triggered by the presence of an inducing agent, typically a macrolide antibiotic. scielo.broup.com In inducible resistance, the erm gene's mRNA is initially inactive. The presence of a macrolide inducer causes a conformational change in the mRNA, allowing for the translation of the methylase enzyme and subsequent resistance. nih.govoup.com
Another gene, cfr (chloramphenicol-florfenicol resistance), encodes an rRNA methyltransferase that modifies adenine at position A2503 of the 23S rRNA. nih.govasm.orgmcmaster.ca This modification also confers resistance to clindamycin, along with several other antibiotic classes, by interfering with drug binding at the peptidyl transferase center of the ribosome. mdpi.comasm.org
Table 1: Key Genes Involved in Ribosomal Methylation Resistance to Clindamycin
| Gene | Enzyme Function | Mechanism of Resistance |
|---|---|---|
| erm(A), erm(B), erm(C) | Erythromycin (B1671065) Ribosome Methylase | Methylates adenine A2058 in 23S rRNA, preventing antibiotic binding. mdpi.comnih.govmdpi.com |
Efflux Pump Mechanisms and Clindamycin Resistance
A second major strategy employed by bacteria to resist clindamycin is the active removal of the antibiotic from the cell via efflux pumps. These are transport proteins embedded in the bacterial cell membrane that recognize and expel various noxious substances, including antibiotics. nih.gov
The msr(A) gene encodes an efflux pump that confers resistance to macrolides and streptogramin B antibiotics. elsevier.esasm.org While this mechanism does not directly pump out lincosamides like clindamycin, its presence is often associated with the MLSB resistance phenotype. nih.govelsevier.es In Enterococcus faecalis, the lsa gene, which stands for lincosamide and streptogramin A resistance, codes for an ATP-powered efflux pump that actively removes clindamycin from the cell. mdpi.com
Table 2: Efflux Pump Genes Associated with Clindamycin Resistance
| Gene | Pump Type | Organism(s) |
|---|---|---|
| msr(A) | ABC Transporter | Staphylococcus spp. elsevier.esasm.org |
Enzymatic Inactivation Pathways of Clindamycin Derivatives (e.g., adenylation)
Bacteria can also produce enzymes that chemically modify and inactivate clindamycin. nih.gov One such mechanism is adenylation, a process where an adenosine (B11128) monophosphate (AMP) molecule is transferred to the antibiotic. amazonaws.comrcsb.org This modification is carried out by lincosamide nucleotidyltransferases, enzymes encoded by lin genes, such as lin(A) and lin(B). rcsb.orgmdpi.com
The lin(A) gene product can adenylate the hydroxyl group at either the 3' or 4' position of clindamycin's galactose ring, while the lin(B) variant specifically modifies the 3' hydroxyl group. rcsb.org This structural alteration prevents clindamycin from binding to its ribosomal target, thereby conferring resistance. amazonaws.comrcsb.org This inactivation mechanism has been identified in various bacterial species, including staphylococci. amazonaws.comnih.gov
Table 3: Enzymes and Genes Involved in Clindamycin Inactivation
| Gene | Enzyme | Mechanism |
|---|
Genetic Determinants and Plasmid-Mediated Resistance in Bacterial Strains (in vitro/ex vivo studies)
The genes responsible for clindamycin resistance are often located on mobile genetic elements such as plasmids and transposons. mdpi.com This mobility facilitates the horizontal transfer of resistance genes between different bacterial strains and even across species, contributing to the rapid spread of resistance.
For instance, the erm(A) gene is commonly found on the transposon Tn554, which can integrate into the S. aureus chromosome, while erm(B) is often carried by the transposon Tn551. nih.gov The erm(C) gene has been located on a mobile genetic element on a plasmid. nih.gov The cfr gene was first identified on a plasmid in Staphylococcus sciuri. asm.org
Studies have demonstrated the transfer of clindamycin resistance in laboratory settings. In one such study, a clindamycin-resistant strain of Bacteroides fragilis containing multiple plasmids was able to transfer this resistance to a susceptible strain of B. fragilis and to Bacteroides thetaiotaomicron. nih.govoup.com The transcipient cells that acquired resistance were found to harbor at least two plasmid species from the donor strain. nih.govoup.comoup.com Similarly, plasmid-mediated resistance to clindamycin has been shown to be transferable between different Bacteroides species and even to Escherichia coli. microbiologyresearch.org More recently, a plasmid carrying both the erm(50) and tet(W) genes, conferring resistance to clindamycin and tetracycline (B611298) respectively, was identified in a highly virulent isolate of Cutibacterium acnes. researchgate.net
Cross-Resistance Patterns with Other Antibiotic Classes (Lincosamides, Macrolides, Streptogramins B)
Due to shared mechanisms of action and resistance, there is significant cross-resistance between lincosamides (like clindamycin), macrolides, and streptogramin B antibiotics. oup.com This phenomenon is known as the MLSB resistance phenotype. oup.com
The primary basis for this cross-resistance is the methylation of the 23S rRNA by erm gene products. nih.govoup.com Since all three antibiotic classes share an overlapping binding site on the ribosome, modification of this site by methylation leads to reduced affinity for all of them. oup.comeuropa.eu This results in two main phenotypes:
Constitutive MLSB (cMLSB): Bacteria with this phenotype are resistant to all macrolides, lincosamides, and streptogramin B antibiotics, and this resistance is expressed continuously. elsevier.esresearchgate.net These strains will test resistant to both erythromycin and clindamycin in standard susceptibility tests. nih.gov
Inducible MLSB (iMLSB): In this case, bacteria are resistant to 14- and 15-membered macrolides, which act as inducers of the erm gene. mdpi.com They appear susceptible to clindamycin in vitro in the absence of an inducer. nih.gov However, in the presence of a macrolide, resistance to clindamycin is induced, which can lead to clinical failure if clindamycin is used for treatment. mdpi.comoup.com
Efflux pumps can also contribute to cross-resistance. The msr(A) gene, for example, confers resistance to macrolides and streptogramin B, but not lincosamides. nih.govelsevier.es
Table 4: MLSB Resistance Phenotypes
| Phenotype | Description | Genotypic Basis (Common) |
|---|---|---|
| cMLSB | Constitutive resistance to Macrolides, Lincosamides, and Streptogramins B. | erm genes expressed continuously. elsevier.esresearchgate.net |
| iMLSB | Inducible resistance to Lincosamides and Streptogramins B in the presence of macrolide inducers. | erm genes requiring an inducer (macrolide) for expression. mdpi.comnih.gov |
| MSB | Resistance to Macrolides and Streptogramins B only. | Efflux pump encoded by msr(A) gene. nih.govelsevier.es |
| L | Resistance to Lincosamides only. | Drug inactivation by enzymes encoded by lnu genes. elsevier.esmdpi.com |
Phenotypic Screening for Inducible Resistance (e.g., D-zone Test)
Given the clinical implications of inducible clindamycin resistance, it is crucial to identify the iMLSB phenotype in the laboratory. The D-zone test, also known as the disk approximation test, is a simple and reliable method for this purpose. microbeonline.comnih.gov
The test is performed on an agar (B569324) plate inoculated with the bacterial isolate. An erythromycin disk (a macrolide inducer) is placed in proximity (typically 15-26 mm apart) to a clindamycin disk. microbeonline.comantimicrobialresistance.dkscielo.br After incubation, if the isolate possesses inducible resistance, the erythromycin will diffuse into the agar and induce the expression of the erm gene in the bacteria growing nearby. This will result in a flattening of the circular zone of inhibition around the clindamycin disk, creating a "D" shape. microbeonline.comwho.int A positive D-zone test indicates that the bacterium is inducibly resistant to clindamycin, and therefore, clindamycin may not be an effective treatment option. microbeonline.com
Table 5: Interpretation of the D-zone Test
| Observation | Interpretation |
|---|---|
| D-shaped zone of inhibition around the clindamycin disk. | Positive test for inducible clindamycin resistance (iMLSB phenotype). microbeonline.com |
| Circular zone of inhibition around the clindamycin disk. | Negative test for inducible resistance. microbeonline.com |
Advanced Formulation Science and Stability Research for Clindamycin Palmitate Non Clinical/non Dosage Focus
Physicochemical Stability of Clindamycin (B1669177) Palmitate in Various Research Solvents and Excipients
Clindamycin palmitate hydrochloride, a water-soluble ester of clindamycin, exhibits a range of solubilities in common research solvents, which is a critical consideration for the development of research-grade formulations. hres.cachemicalbook.com Its solubility is a key determinant of its stability and performance in various experimental settings.
Solubility Profile:
This compound hydrochloride is freely soluble in water, chloroform (B151607), and ether. hres.ca It is also soluble in alcohol and ethyl acetate. hres.ca More specific solubility data indicates that it is soluble in ethanol (B145695) at a concentration of approximately 330 mg/mL. lktlabs.com In organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), its solubility is around 25 mg/mL, while in ethanol, it's approximately 30 mg/mL. caymanchem.com One gram of the palmitate hydrochloride form dissolves in about 5 mL of water. pharmacylibrary.com The aqueous solubility of clindamycin base, for comparison, is much lower at approximately 30 mg/L. pharmacylibrary.com
pH and Stability:
The pH of a 1% solution of this compound hydrochloride in water ranges from 2.8 to 3.8. hres.ca In another instance, a 10 mg/mL oral solution was found to have a pH between 2.5 and 5.0. pharmacylibrary.com The stability of clindamycin is pH-dependent, with maximum stability observed at pH 4. pharmacylibrary.com Solutions are considered reasonably stable within a pH range of 1 to 6.5. pharmacylibrary.com
Storage and Physical Form:
For laboratory use, this compound hydrochloride is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years. caymanchem.com When preparing stock solutions, it is recommended to purge the solvent with an inert gas. caymanchem.com Reconstituted oral solutions are stable for two weeks at room temperature and should not be refrigerated to avoid thickening. pharmacylibrary.com
Interactive Data Table: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | Freely soluble; ~200 mg/mL | hres.capharmacylibrary.com |
| Chloroform | Freely soluble | hres.ca |
| Ether | Freely soluble | hres.ca |
| Ethanol | Soluble; ~30 mg/mL to 330 mg/mL | hres.calktlabs.comcaymanchem.com |
| Ethyl Acetate | Soluble | hres.ca |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | caymanchem.com |
| Dimethylformamide (DMF) | Very soluble; ~25 mg/mL | hres.cacaymanchem.com |
Degradation Pathways and Kinetics under Stress Conditions (e.g., acid, base, oxidation, thermal, photolytic, humidity)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. nih.gov These studies subject the compound to conditions more severe than accelerated stability testing to predict its degradation pathways. nih.govcore.ac.uk
Hydrolytic Degradation:
This compound is susceptible to hydrolysis. Under acidic conditions (low pH), hydrolysis of the thioglycoside group can occur. pharmacylibrary.com Conversely, at a pH above 5, hydrolysis of the 7-chloro group is a potential degradation pathway. pharmacylibrary.com Amide hydrolysis is another significant degradation reaction. pharmacylibrary.com
In a forced degradation study, this compound hydrochloride showed significant degradation under both acidic and basic conditions. researchgate.netsaudijournals.com Specifically, base-induced degradation was more pronounced than acid-induced degradation, with a 60.8% degradation observed under basic conditions compared to 14.1% under acidic conditions. researchgate.net
Oxidative Degradation:
Oxidation is another degradation pathway for clindamycin. In the presence of oxidizing agents, clindamycin can be converted to metabolites like clindamycin sulfoxide and N-desmethylclindamycin. hres.camedchemexpress.com However, some forced degradation studies have shown that this compound is relatively stable under oxidative stress conditions, with no significant degradation observed when exposed to peroxide. researchgate.netsaudijournals.com
Thermal and Photolytic Degradation:
Research indicates that this compound is stable under thermal and photolytic stress. researchgate.netsaudijournals.com In one study, no degradation was observed when the compound was subjected to thermal stress. researchgate.net Similarly, exposure to light did not result in significant degradation. researchgate.net
Humidity:
The effect of humidity on this compound stability has also been investigated. In one forced degradation study, exposure to humidity did not lead to any degradation of the compound. researchgate.net
Interactive Data Table: Forced Degradation of this compound Hydrochloride
| Stress Condition | % Degradation | Reference |
| Acid | 14.1% | researchgate.net |
| Base | 60.8% | researchgate.net |
| Oxidation (Peroxide) | 0.0% | researchgate.net |
| Thermal | 0.0% | researchgate.net |
| Photolytic | Not specified, but stable | researchgate.netsaudijournals.com |
| Humidity | 0.0% | researchgate.net |
Development of Novel Delivery Systems for In Vitro or Animal Studies (e.g., nanoparticles, microemulsions, implants for sustained release in research models)
To enhance the delivery and efficacy of clindamycin in research settings, various novel delivery systems are being explored. These systems aim to provide sustained release, improve solubility, and target specific sites.
Nanoparticles:
Biodegradable nanoparticles are a promising approach for delivering clindamycin. nitrkl.ac.in Polymers like poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their biocompatibility and biodegradability. nitrkl.ac.in The release of the drug from these nanoparticles is governed by factors such as drug solubility, diffusion through the polymer matrix, and erosion of the nanoparticle matrix itself. nitrkl.ac.in
One study focused on developing clindamycin-loaded molecularly imprinted polymer (MIP) nanoparticles loaded onto polyurethane nanofibrous scaffolds for acne treatment research. mdpi.com These nanoparticles were synthesized using methacrylic acid as a functional monomer and ethylene (B1197577) glycol dimethacrylate as a crosslinker. mdpi.com The resulting Clin-MIPs demonstrated strong antibacterial activity in vitro. mdpi.com
Microemulsions and Microsponges:
Microemulsions are another strategy to improve the delivery of clindamycin. For topical applications, ethosomes containing clindamycin phosphate (B84403) have been formulated, showing good drug entrapment and controlled release.
A recent study developed clindamycin phosphate-loaded microsponges ("Clindasponges") using Eudragit S100 and ethyl cellulose. nih.gov These porous microspheres were designed to prolong and control the drug's release, which could be beneficial in animal models requiring sustained antibiotic levels. nih.gov The fabricated microsponges were uniform, spherical, and showed a sustained release profile over 8 hours. nih.gov
Implants for Sustained Release:
For long-term, localized delivery in research models, biodegradable implants offer a significant advantage. nih.gov A study reported the development of sustained-release intravitreal implants of clindamycin phosphate using poly(L,D-lactic acid) (PLA) fabricated by hot-melt extrusion. nih.gov These rod-shaped implants were designed for long-term intraocular delivery, potentially maintaining therapeutic levels for about 5 weeks in an in vitro model. nih.gov Such implants could be valuable in animal studies of ocular infections. nih.gov Depot formulations containing this compound have also been explored for implantable systems. google.com
Excipient Compatibility and Stability Studies for Research-Grade Formulations
The selection of appropriate excipients is a critical step in the development of stable research-grade formulations. researchgate.netsjf.edu Incompatibility between the active pharmaceutical ingredient (API) and excipients can significantly impact the stability and performance of the formulation. researchgate.net
Compatibility with Polymers:
Studies have been conducted to assess the compatibility of clindamycin with various polymers commonly used in controlled-release formulations. A study using a chemometric-assisted UV-spectrophotometric method investigated the compatibility of clindamycin hydrochloride with sodium alginate and chitosan. nih.gov The results indicated good compatibility with both polymers, although a better compatibility was observed with sodium alginate. nih.gov Physicochemical analyses, including Differential Scanning Calorimetry (DSC), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR), showed no evidence of strong interactions between clindamycin and either polymer. nih.gov
In the development of clindamycin-loaded implants, DSC and FTIR studies were used to confirm that the fabrication process did not cause any destructive effects on the drug or the PLA polymer matrix. nih.gov The disappearance of the drug's melting peak in the thermogram of the final implant suggested that the clindamycin was either in an amorphous state or molecularly dispersed within the polymer matrix. nih.gov
General Considerations:
During pre-formulation studies, it is crucial to evaluate potential physical and chemical interactions between this compound and the selected excipients. researchgate.net Factors such as moisture and temperature can accelerate these interactions. sjf.edu Techniques like HPLC are widely used to quantify any degradation of the API in the presence of excipients under stress conditions. sjf.edu
Computational Chemistry and in Silico Modeling of Clindamycin Palmitate
Molecular Docking Studies of Clindamycin (B1669177) and Ribosomal Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of clindamycin, docking studies focus on its interaction with the primary therapeutic target: the bacterial ribosome.
Clindamycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). nih.gov This binding interferes with protein synthesis. nih.gov Molecular docking simulations have been crucial in elucidating the specific interactions that anchor the drug to its target. These studies model the binding of clindamycin, the active drug, rather than its palmitate prodrug, as the ester must first be hydrolyzed for the drug to become active.
Docking studies reveal that clindamycin fits into a pocket formed by the 23S rRNA. nih.govresearchgate.net Key interactions often involve hydrogen bonds and van der Waals forces with specific nucleotides. For instance, the A2058 residue (E. coli numbering) in the 23S rRNA is a critical interaction point for many antibiotics that bind in this region, including clindamycin. mpg.de Mutations or enzymatic modifications (e.g., methylation) of these nucleotides, such as A2058, can prevent clindamycin from binding effectively, which is a primary mechanism of bacterial resistance. nih.gov
Computational analyses have also compared the binding of clindamycin to that of other antibiotics like macrolides, phenicols, and streptogramins, which share overlapping binding sites on the ribosome. sci-hub.ruresearchgate.net These comparative docking studies help explain cross-resistance patterns and provide a structural basis for designing new derivatives that can overcome existing resistance mechanisms. For example, understanding the precise orientation and key contacts of clindamycin within the ribosomal pocket allows for the rational modification of its structure to enhance binding affinity or evade resistance-conferring mutations. researchgate.net
| Component | Interaction Type | Description | Significance |
|---|---|---|---|
| 23S rRNA (e.g., A2058, G2061) | Hydrogen Bonding, Hydrophobic Interactions | The drug molecule forms critical hydrogen bonds and establishes hydrophobic contacts with nucleotide bases within the peptidyl transferase center. | Anchors the drug in its binding site; mutations in these nucleotides are a major cause of resistance. nih.govmpg.de |
| Ribosomal Proteins (e.g., L22) | van der Waals Contacts | The propyl group of clindamycin can make contact with amino acid residues of nearby ribosomal proteins. mpg.de | Contributes to the overall stability of the drug-ribosome complex. |
| Peptidyl Transferase Center (PTC) Pocket | Steric Hindrance | Clindamycin physically occupies the space required for the nascent peptide chain and the aminoacyl-tRNA, obstructing peptide bond formation. sci-hub.ru | Primary mechanism of protein synthesis inhibition. |
Molecular Dynamics (MD) Simulations of Prodrug Biotransformation and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique complements static docking studies by revealing the conformational changes and stability of ligand-target complexes.
For clindamycin, MD simulations have been employed to refine the understanding of its interaction with the bacterial ribosome. mpg.deresearchgate.net These simulations can model the flexibility of both the drug and the ribosome, providing a more realistic picture of the binding event. Recent high-resolution cryo-electron microscopy studies, complemented by MD simulations, have highlighted the crucial role of a network of ordered water molecules in mediating the interaction between antibiotics and the ribosome. mpg.describd.com These water-mediated hydrogen bonds add another layer of complexity and specificity to the binding, which can be explored through MD.
While specific MD studies on the biotransformation of clindamycin palmitate (the hydrolysis of the palmitate ester to yield active clindamycin) are not widely documented, this area represents a key application for the technology. Such simulations could model the enzymatic or spontaneous hydrolysis process, predicting the rate and mechanism of prodrug activation in different physiological environments.
Furthermore, MD simulations are used to assess the stability of binding for clindamycin derivatives against both wild-type and mutated ribosomal targets. researchgate.net By simulating the behavior of a derivative in the binding pocket over several nanoseconds, researchers can evaluate whether the new compound maintains the necessary interactions to inhibit the ribosome, even in resistant strains. These simulations can help identify derivatives with improved binding profiles or different interaction modes that bypass resistance mechanisms. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) for Clindamycin Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By analyzing a series of related compounds, QSAR can identify the key physicochemical properties (descriptors) that govern their potency, providing a predictive tool for designing new molecules.
QSAR studies on lincosamides, the class of antibiotics to which clindamycin belongs, have been performed to understand the structural requirements for antibacterial activity. researchgate.netnih.gov These models use a variety of molecular descriptors, such as electronic properties (e.g., Hammett's parameter), hydrophobicity (e.g., partition coefficient), and steric parameters (e.g., Taft's parameter), to build a correlation with the measured minimum inhibitory concentration (MIC) against various bacteria. slideshare.netpharmdbm.com
A recent study investigated clindamycin derivatives with the aim of identifying new antibacterial targets and expanding their spectrum of activity. mdpi.comresearchgate.net Using computational tools, including QSAR, the study explored how modifications to the clindamycin scaffold could lead to interactions with different bacterial proteins beyond the ribosome. This approach opens the door to repurposing the clindamycin framework to combat resistance by engaging novel targets. researchgate.net
The general process of a QSAR study for clindamycin derivatives would involve:
Synthesizing or computationally generating a library of clindamycin analogs with varied substituents.
Measuring the antibacterial activity (e.g., MIC) of these compounds.
Calculating a wide range of molecular descriptors for each analog.
Using statistical methods to build a mathematical equation that links the descriptors to the observed activity.
Validating the model to ensure its predictive power.
Such models can then be used to virtually screen new, unsynthesized derivatives to prioritize those with the highest predicted activity for synthesis and testing, thereby accelerating the discovery process. scielo.br
In Silico Prediction of this compound Stability and Degradation Pathways
This compound is a prodrug designed to improve the taste of clindamycin for oral pediatric formulations. Its efficacy relies on its ability to remain stable in the formulation but undergo hydrolysis in the gastrointestinal tract to release the active clindamycin. slideshare.net In silico methods are valuable for predicting the chemical stability and potential degradation pathways of prodrugs like this compound.
Computational models can predict a molecule's susceptibility to hydrolysis, a key degradation pathway for ester prodrugs. ucl.ac.ukgoogle.com These predictions are often based on quantum mechanics calculations of the lability of the ester bond or machine learning models trained on large datasets of known hydrolysis rates. For this compound, such models could predict its shelf-life stability under various pH and temperature conditions and its rate of conversion to clindamycin in vivo. The chemical synthesis of this compound can be challenging, involving steps to protect and deprotect hydroxyl groups to achieve selective acylation, which underscores the importance of understanding its stability. researchgate.net
Furthermore, computational tools can predict other potential degradation products that might arise from oxidation or other chemical reactions. This is crucial for identifying potentially toxic byproducts and ensuring the safety of the drug formulation. Studies on the development of novel formulations, such as 3D-printed tablets of this compound hydrochloride, implicitly consider its degradation and stability as critical quality attributes that can be modeled and optimized. mdpi-res.com
| Computational Method | Application to this compound | Predicted Outcome |
|---|---|---|
| Quantum Mechanics (QM) | Calculation of bond dissociation energies and reaction energy barriers for the palmitate ester bond. | Prediction of susceptibility to hydrolysis under different pH conditions. |
| Machine Learning Models | Using the molecular structure to predict hydrolysis rates based on models trained with large experimental datasets. | Estimated half-life in aqueous solutions and biological media. |
| Forced Degradation Simulation | Predicting degradation products under stress conditions (e.g., heat, oxidation, light). | Identification of potential impurities and degradants for analytical method development. |
| Discrete Element Method (DEM) | Modeling the physical stability and properties of solid dosage forms, such as 3D-printed tablets. researchgate.net | Optimization of manufacturing parameters to ensure product integrity and stability. mdpi-res.com |
Pharmacophore Modeling for Rational Prodrug Design
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling identifies the essential 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and charged groups that are critical for a drug's activity. youtube.com
For clindamycin, a pharmacophore model would define the key features of its structure that are responsible for binding to the bacterial ribosome. This model serves as a 3D template for designing new molecules. In the context of prodrug design, the goal is to attach a promoiety (like the palmitate group) to the active drug in a way that masks its activity until it is cleaved, without disrupting the core pharmacophore needed for eventual target binding. pharmdbm.comnih.govmdpi.com
Pharmacophore modeling can be used to:
Guide Derivative Synthesis: By understanding the essential features for ribosomal binding, chemists can avoid modifying parts of the clindamycin molecule that are critical for its activity. mdpi.com
Virtual Screening: A pharmacophore model can be used to rapidly screen large virtual libraries of compounds to identify novel scaffolds that fit the required 3D arrangement of features, potentially leading to new classes of antibiotics that mimic clindamycin's action. youtube.com
Optimize Prodrug Linkages: The model can help in designing the linkage between clindamycin and the promoiety. The linker should be designed to be stable in formulation but labile in vivo, and its cleavage should efficiently regenerate the original pharmacophore of the active drug. Rational prodrug design aims to improve properties like solubility or site-specific delivery. slideshare.netnih.govacs.org
This approach is part of a broader strategy of rational drug design, which has been successfully applied to develop derivatives of many antibiotic classes to overcome resistance or improve pharmacokinetic properties. oup.com
Prediction of Drug-Metabolizing Enzyme Interactions (e.g., CYP3A4, CYP3A5) using Computational Tools
Clindamycin is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP3A5. nih.govresearchgate.net These enzymes can be induced or inhibited by various drugs, leading to potential drug-drug interactions. Computational tools are widely used to predict how a drug molecule will interact with metabolizing enzymes.
In silico methods such as molecular docking and pharmacophore modeling can be used to predict whether a compound is likely to be a substrate or an inducer of CYP enzymes. nih.govnih.gov A comprehensive study combined in vitro experiments with in silico modeling to assess the potential of various antibiotics, including clindamycin, to induce CYP3A4. nih.govresearchgate.net The study found that clindamycin moderately activates the transcription of CYP3A4. nih.govnih.gov The computational part of the study used pharmacophore models and docking into the ligand-binding domain of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates CYP3A4 expression.
These computational approaches can:
Dock Clindamycin into the CYP3A4 Active Site: This predicts the binding affinity and orientation, suggesting whether the drug is likely to be a substrate or inhibitor.
Model Interaction with PXR: Predicting the binding of clindamycin to PXR helps to explain its potential to induce CYP3A4 expression, which can accelerate the metabolism of other co-administered drugs. nih.gov
Predict Sites of Metabolism: Computational tools can predict which atoms in the clindamycin molecule are most likely to be oxidized by CYP enzymes.
These predictions are valuable in the early stages of drug development to flag potential drug-drug interactions and to understand the metabolic fate of new drug candidates. nih.govfrontiersin.orgethernet.edu.et
Emerging Research Frontiers and Methodological Innovations for Clindamycin Palmitate
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Prodrug Research
The advent of "omics" technologies, including proteomics and metabolomics, is revolutionizing prodrug research by providing a holistic view of the molecular and cellular responses to drug administration. nih.gov These technologies enable a deeper understanding of how prodrugs like clindamycin (B1669177) palmitate are metabolized and how they interact with biological systems. nih.govcreative-proteomics.com
Proteomics, the large-scale study of proteins, allows researchers to identify and quantify the proteins that are differentially expressed in response to clindamycin palmitate. This can reveal the specific enzymes involved in its conversion to the active form, clindamycin, and shed light on the downstream effects on cellular pathways. nih.govacs.org For instance, proteomic analysis can help identify the esterases responsible for hydrolyzing the palmitate ester bond, providing insights into the tissue-specific activation of the prodrug.
Metabolomics, the comprehensive analysis of small molecule metabolites, complements proteomics by providing a snapshot of the metabolic state of a cell or organism. acs.orgresearchgate.net By tracking the metabolic fingerprint following this compound administration, researchers can identify the metabolic pathways affected by the drug and its active form. This can help in understanding the drug's mechanism of action and identifying potential biomarkers of efficacy or toxicity. acs.org The integration of proteomics and metabolomics offers a powerful approach to elucidate the complete journey of this compound in a biological system, from its initial absorption and metabolism to its ultimate therapeutic effect. nih.govacs.org
| Omics Technology | Application in this compound Research | Potential Insights |
| Proteomics | Identification of enzymes involved in the hydrolysis of this compound to clindamycin. | Understanding tissue-specific activation and metabolism. |
| Analysis of protein expression changes in target pathogens upon exposure to clindamycin. | Elucidation of the drug's mechanism of action and resistance. | |
| Metabolomics | Profiling of metabolic changes in host cells and pathogens after treatment. | Identification of affected metabolic pathways and biomarkers. |
| Tracking the conversion of the prodrug and the distribution of its metabolites. | Optimization of drug delivery and formulation. |
Exploration of this compound in Advanced Preclinical Disease Models
The evaluation of this compound is moving beyond traditional cell culture and animal models to more sophisticated preclinical systems that better mimic human diseases. These advanced models, such as organoids and patient-derived xenografts (PDXs), provide a more accurate prediction of clinical outcomes.
Organoids, three-dimensional cell cultures that replicate the key structural and functional characteristics of an organ, offer a powerful platform to study the efficacy and metabolism of this compound in a more physiologically relevant context. For example, intestinal organoids can be used to investigate the hydrolysis of the prodrug and its effect on the gut microbiome.
PDX models, which involve implanting patient tumor tissue into immunodeficient mice, are invaluable for cancer research. While not a primary indication for clindamycin, its potential role in modulating the tumor microenvironment or treating co-infections in cancer patients could be explored using PDX models. These advanced models are instrumental in bridging the gap between preclinical research and clinical application, facilitating the development of more effective therapeutic strategies involving this compound.
Nanotechnology Applications for Targeted Prodrug Delivery in Research Systems
Nanotechnology offers exciting opportunities to enhance the delivery of this compound, improving its therapeutic index and reducing potential side effects. researchgate.net Nanoparticles can be engineered to encapsulate the prodrug, protecting it from premature degradation and controlling its release at the target site. mdpi.comnitrkl.ac.in
Various types of nanoparticles, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs), have been explored for drug delivery. mdpi.comnih.gov For this compound, these nanocarriers can be designed to target specific tissues or cells, such as bacteria or inflammatory cells, by modifying their surface with targeting ligands. mdpi.com This targeted approach ensures that the drug is delivered preferentially to the site of infection or inflammation, maximizing its efficacy while minimizing systemic exposure. researchgate.net
Furthermore, nanotechnology can be used to overcome the challenges associated with the physicochemical properties of this compound, such as its limited water solubility. researchgate.net By encapsulating the prodrug in nanoparticles, its solubility and bioavailability can be significantly improved, leading to more effective treatment outcomes. nitrkl.ac.in
Advanced Analytical Techniques for Deeper Understanding of Prodrug Fate
The development of advanced analytical techniques is crucial for accurately characterizing the pharmacokinetic and pharmacodynamic properties of this compound. scirp.orgresearchgate.net High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) remains the gold standard for quantifying the prodrug and its metabolites in biological samples. scirp.orgingentaconnect.comnih.gov
Recent advancements in MS, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide enhanced sensitivity and specificity, allowing for the detection and identification of even low-abundance metabolites. nih.gov These techniques are instrumental in elucidating the metabolic pathways of this compound and understanding its biotransformation in different tissues and patient populations. nih.gov
Moreover, imaging techniques like mass spectrometry imaging (MSI) are emerging as powerful tools to visualize the spatial distribution of this compound and its metabolites within tissues. This can provide valuable insights into the drug's target engagement and its penetration into specific cellular compartments.
| Analytical Technique | Application | Advantages |
| HPLC-MS/MS | Quantification of this compound and its metabolites in biological fluids. | High sensitivity, specificity, and accuracy. scirp.orgresearchgate.net |
| HRMS | Identification of novel metabolites and degradation products. | Precise mass measurement for confident compound identification. nih.gov |
| MSI | Visualization of drug and metabolite distribution in tissue sections. | Spatial information on drug localization at the site of action. |
Artificial Intelligence and Machine Learning in Prodrug Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development, including the design and prediction of prodrug properties. researchgate.netnih.govmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models. nih.govmednexus.org
For this compound, AI and ML algorithms can be used to:
Predict metabolic stability: By analyzing the chemical structure of the prodrug, ML models can predict its susceptibility to enzymatic hydrolysis, helping to optimize its design for controlled release.
Design novel prodrugs: AI can generate new chemical entities with improved pharmacokinetic properties, such as enhanced solubility or targeted delivery. mdpi.com
Optimize therapeutic efficacy: By integrating data from various sources, including preclinical and clinical studies, ML models can help predict the optimal dosing regimen and patient population for this compound. nih.gov
The application of AI and ML in prodrug research has the potential to accelerate the development of new and improved therapies, making the process more efficient and cost-effective. mednexus.org
Mechanistic Studies of Prodrug Effects on Non-Bacterial Microorganisms (e.g., protozoa) in Research Models
While clindamycin is primarily known for its antibacterial activity, it also exhibits efficacy against certain non-bacterial microorganisms, including protozoa such as Toxoplasma gondii and Babesia species. drugbank.comresearchgate.nettandfonline.comnih.gov The palmitate prodrug form may influence its activity and uptake in these organisms.
Mechanistic studies are underway to understand how this compound affects these protozoan parasites. Research in this area focuses on:
Uptake and metabolism: Investigating how the prodrug enters protozoal cells and whether it is efficiently hydrolyzed to the active clindamycin.
Target identification: Determining the specific molecular targets of clindamycin within the parasite, which may differ from its bacterial targets.
Efficacy in research models: Evaluating the effectiveness of this compound in in vitro and in vivo models of protozoal infections. virginia.edu
These studies are crucial for expanding the therapeutic applications of this compound and developing new strategies to combat protozoal diseases.
Q & A
Q. What validated analytical methods are recommended for quantifying Clindamycin Palmitate in pharmaceutical formulations?
A reverse-phase HPLC method optimized for this compound Hydrochloride quantification is widely used, with parameters including a C18 column, mobile phase containing docusate sodium and ammonium acetate in methanol/water/acetic acid, and UV detection at 210 nm. Method validation should assess robustness by testing variations in flow rate (±0.025 mL/min), column temperature (±2°C), and injection volume (±3 µL), as these parameters minimally affect retention time (RSD < 0.08%) but may influence peak area (RSD up to 1.7%) .
Q. How does the prodrug design of this compound improve its clinical utility compared to Clindamycin?
The palmitate esterification masks the bitter taste of Clindamycin, enhancing compliance in pediatric populations. In vivo hydrolysis converts it to active Clindamycin, with pharmacokinetic studies showing delayed absorption and extended half-life. This design requires metabolic studies to confirm hydrolysis efficiency and bioavailability across patient demographics .
Q. What systematic approaches are used to evaluate this compound's pharmaceutical characteristics?
Evidence-based methods integrate structural analysis (e.g., ester bond stability), antibacterial spectrum profiling (Gram-positive vs. anaerobic coverage), and regional drug resistance data. For example, resistance patterns in Europe/America differ from China, necessitating localized sensitivity testing to guide clinical use .
Advanced Research Questions
Q. How can HPLC parameters be optimized to resolve this compound from co-eluting degradation products?
Adjust organic content in the mobile phase (e.g., 74% vs. 76% methanol) to alter retention time (5.609 vs. 5.594 min) and resolution (RSD 1.5%). Column temperature increases (23°C to 27°C) improve plate count (19,764 to 22,730 plates/m) and reduce tailing (RSD 1.2%). Multi-variable experimental designs (e.g., factorial analysis) are recommended to identify critical parameters .
Q. How should researchers address contradictory antimicrobial resistance data for this compound across geographic regions?
Conduct comparative genomic studies to identify region-specific resistance mechanisms (e.g., erm gene prevalence). Combine in vitro susceptibility testing (CLSI/EUCAST guidelines) with epidemiological surveys. For example, highlights discrepancies between Chinese and Western resistance rates, suggesting multicenter collaborations to standardize testing protocols .
Q. What techniques characterize polymorphic forms and solvates of this compound, and how do they impact stability?
X-ray diffraction (XRD) and thermal gravimetric analysis (TGA) differentiate polymorphs and solvates. Humidity stability studies (e.g., 40°C/75% RH) assess hygroscopicity, while DSC profiles identify phase transitions. emphasizes the need to correlate crystal structure with dissolution rates and shelf-life predictions .
Q. How can protein interaction studies elucidate this compound’s mechanism in bacterial ribosomes?
Fluorescence quenching assays or hydrogen-deuterium exchange mass spectrometry (HDX-MS) detect local unfolding events in ribosomal proteins. notes that this compound induces heterogeneous solvent exposure, suggesting partial (not global) protein structural changes during binding .
Q. What frameworks guide the design of preclinical studies comparing this compound to other lincosamides?
Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example:
- P : S. aureus-infected murine models
- I : this compound (25 mg/kg)
- C : Clindamycin Phosphate
- O : Bacterial load reduction in spleen/liver
- T : 72-hour post-treatment Include pharmacokinetic endpoints (AUC, Cmax) and resistance emergence metrics .
Methodological Notes
- Data Contradictions : Use meta-analysis tools (e.g., RevMan) to reconcile regional resistance disparities, adjusting for confounding variables like antibiotic usage patterns .
- Analytical Robustness : Include system suitability tests (e.g., USP tailing < 1.5) in HPLC protocols to ensure reproducibility across labs .
- Ethical Compliance : Follow institutional guidelines for sourcing reference standards (e.g., USP this compound Hydrochloride RS) and validate supplier Certificates of Analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
